Lipophilicity Advantage Over Trifluoromethoxy (–OCF₃) and Difluoromethoxy (–OCF₂H) Analogs
The target compound exhibits a computed XLogP3-AA of 4.8, approximately 1.3 log units higher than the –OCF₃ analog 2‑bromo‑1,3‑dichloro‑5‑(trifluoromethoxy)benzene (XLogP ~3.5) and ~1.5 log units above the –OCF₂H analog 1‑bromo‑4‑chloro‑5‑(difluoromethoxy)‑2‑fluoro‑benzene (XLogP ~3.3) [1][2]. This increase reflects the additional chlorine atom in the –OCF₂Cl group and the distinct electronic topology of the 1,2,4,5‑tetrasubstitution pattern.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 (PubChem) |
| Comparator Or Baseline | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: XLogP ~3.5; 1-Bromo-4-chloro-5-(difluoromethoxy)-2-fluoro-benzene: XLogP ~3.3 |
| Quantified Difference | ΔXLogP ≈ 1.3–1.5 log units higher |
| Conditions | Computed by XLogP3-AA algorithm; no experimental logP data available |
Why This Matters
Higher lipophilicity often correlates with enhanced membrane permeability, making this compound preferable when designing bioactive molecules that require improved passive diffusion or blood‑brain‑barrier penetration.
- [1] PubChem Compound Summary CID 75365414, XLogP3-AA = 4.8. View Source
- [2] PubChem computed XLogP3-AA values for comparator compounds (class-level estimation based on PubChem data). View Source
